![molecular formula C32H37N5O6 B607249 5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide CAS No. 1622204-21-0](/img/structure/B607249.png)
5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide
Beschreibung
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This comprehensive name reflects the complex molecular architecture that incorporates multiple heterocyclic systems and functional groups arranged in a specific three-dimensional configuration. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple ring systems and substituents.
The structural representation of this compound reveals a sophisticated molecular framework built around an indole core system that serves as the central scaffold. The indole nucleus is substituted at the 1-position with an N-methylcarboxamide functional group, while the 5-position bears an ether linkage to a pyridine ring system. The pyridine ring itself carries an amide substituent that connects to a benzoyl group, which in turn is linked to a piperidine ring containing a 2-hydroxyethyl substituent. Additionally, the 6-position of the indole core features a 2-methoxyethoxy ether linkage, contributing to the overall molecular complexity.
The three-dimensional structure analysis indicates that the molecule adopts specific conformational preferences due to intramolecular interactions between the various functional groups. The compound's architecture demonstrates careful design considerations that optimize spatial arrangements of key pharmacophoric elements while maintaining overall molecular stability. The presence of multiple hydrogen bond donors and acceptors creates opportunities for specific molecular recognition patterns that contribute to the compound's unique properties.
Alternative Designations (E7090, Tasurgratinib)
The compound this compound is widely recognized by two primary alternative designations: E7090 and Tasurgratinib. These alternative names represent different stages and contexts of the compound's development and regulatory approval process. The designation E7090 represents the original development code assigned during the compound's discovery and early development phases at Eisai's Tsukuba Research Laboratories.
Tasurgratinib constitutes the International Nonproprietary Name assigned to this compound, reflecting its progression through regulatory evaluation processes. The International Nonproprietary Name system provides standardized naming conventions for pharmaceutical compounds, ensuring consistent identification across different countries and regulatory jurisdictions. The name Tasurgratinib has been officially recognized with International Nonproprietary Name number 11580, establishing its position within the global pharmaceutical nomenclature system.
Additional synonyms and identifiers have been documented in various chemical databases and regulatory documents. These include designations such as TN7CUD1NGA, which represents the Unique Ingredient Identifier code assigned by regulatory authorities. The compound has also been referenced as Example 22 in patent document WO2014129477A1, indicating its protected intellectual property status. Furthermore, the Chemical Abstracts Service has assigned the registry number 1622204-21-0 to this compound, providing a unique numerical identifier for chemical database searches and regulatory tracking.
The multiplicity of naming conventions reflects the compound's transition from research laboratory discovery through pharmaceutical development pipelines to eventual regulatory consideration. Each designation serves specific purposes within different professional and regulatory contexts, ensuring accurate identification and tracking throughout the compound's development lifecycle.
Molecular Formula and Mass Spectrometry Data
The molecular formula of this compound is C₃₂H₃₇N₅O₆. This formula indicates the presence of 32 carbon atoms, 37 hydrogen atoms, 5 nitrogen atoms, and 6 oxygen atoms within the molecular structure. The atomic composition reflects the complex heterocyclic nature of the compound, incorporating multiple nitrogen-containing ring systems and oxygen-bearing functional groups that contribute to its overall molecular properties.
Mass spectrometry analysis has provided precise molecular weight determinations for this compound through various analytical techniques. The molecular weight has been calculated as 587.7 grams per mole using computational methods implemented in PubChem version 2.2. This value represents the average molecular weight considering the natural isotopic distribution of constituent elements. More precise mass spectrometric measurements have determined the exact mass as 587.2744 Daltons, while the monoisotopic mass has been calculated as 587.27438392 Daltons.
Property | Value | Reference Method |
---|---|---|
Molecular Formula | C₃₂H₃₇N₅O₆ | PubChem Computational Analysis |
Molecular Weight | 587.7 g/mol | PubChem 2.2 (Release 2025.04.14) |
Exact Mass | 587.2744 Da | KEGG Database Calculation |
Monoisotopic Mass | 587.27438392 Da | PubChem 2.2 Computation |
Advanced mass spectrometric techniques have enabled detailed fragmentation pattern analysis of this compound under various ionization conditions. Ultra-performance liquid chromatography coupled with tandem mass spectrometry methods have been developed specifically for quantitative analysis of this compound in biological matrices. These analytical methods utilize positive ionization modes and selected reaction monitoring techniques to achieve sensitive and selective detection capabilities.
The mass spectrometric behavior of the compound demonstrates characteristic fragmentation patterns that reflect its molecular structure and functional group arrangements. Under electrospray ionization conditions, the compound readily forms protonated molecular ions, with the protonated molecular weight calculated as 588.7 grams per mole. The fragmentation patterns observed in tandem mass spectrometry experiments provide valuable structural information that can be utilized for compound identification and quantitative analysis in various analytical applications.
Eigenschaften
IUPAC Name |
5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N5O6/c1-33-32(40)37-14-10-25-19-29(28(21-27(25)37)42-18-17-41-2)43-26-7-11-34-30(20-26)35-31(39)24-5-3-22(4-6-24)23-8-12-36(13-9-23)15-16-38/h3-7,10-11,14,19-21,23,38H,8-9,12-13,15-18H2,1-2H3,(H,33,40)(H,34,35,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHOLSBDZMIPPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1C=CC2=CC(=C(C=C21)OCCOC)OC3=CC(=NC=C3)NC(=O)C4=CC=C(C=C4)C5CCN(CC5)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622204-21-0 | |
Record name | E-7090 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622204210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TASURGRATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN7CUD1NGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
CDI-Mediated Carboxamide Formation
A mixture of indole (5.0 mmol), CDI (7.5 mmol), and DMAP (5.0 mol%) in anhydrous acetonitrile is stirred at 85°C for 10 hours, followed by ammonium hydroxide addition and further heating at 60°C for 6 hours. The reaction proceeds via imidazolide intermediate formation, with CDI acting as a coupling agent to generate the carboxamide. Workup involves extraction with ethyl acetate, brine washing, and crystallization from ether, yielding the carboxamide as a white solid.
Regioselective Functionalization
Preparation of the Piperidine-Benzoyl Moiety
The 4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl group is synthesized through a sequence of condensation and reduction steps.
Piperidine Ring Formation
Piperidin-4-yl derivatives are prepared via cyclization of 1,5-diaminopentane intermediates under acidic conditions. For example, treatment of 2,5-diamino-4,6-dihydroxypyrimidine with (chloromethylene)dimethylammonium chloride yields dichloropyrimidine intermediates, which undergo hydrolysis to form aminopyrimidine-acetaldehyde derivatives. Subsequent condensation with cyclopentenemethanol derivatives in the presence of triethylamine and NaOH introduces the hydroxyethyl-piperidine moiety.
Benzoylation of the Piperidine
The benzoyl group is introduced via Friedel-Crafts acylation using 4-nitrobenzoyl chloride and AlCl3. Catalytic hydrogenation reduces the nitro group to an amine, which is then protected with a tert-butoxycarbonyl (Boc) group prior to coupling.
Coupling of Indole and Piperidine-Benzoyl Components
The indole carboxamide and piperidine-benzoyl moieties are conjugated through amide bond formation.
Amide Coupling Reaction
A solution of 1H-indole-1-carboxamide (1.0 equiv) and 4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl chloride (1.2 equiv) in dichloromethane is stirred with Hünig’s base (2.0 equiv) at 0°C. The reaction progresses to completion within 12 hours, monitored by TLC. Post-reaction, the mixture is washed with 1M HCl and saturated NaHCO3, followed by silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the coupled product.
Functionalization with Methoxyethoxy and Methyl Groups
Alkylation for Methoxyethoxy Side Chain
The 6-position of the indole is alkylated using 2-methoxyethyl bromide (1.5 equiv) in the presence of NaH (2.0 equiv) in THF at 0°C. The reaction is quenched with MeOH, and the crude product is purified via flash chromatography (CH2Cl2/MeOH, 9:1).
N-Methylation of the Carboxamide
The terminal carboxamide is methylated using methyl iodide (2.0 equiv) and LiHMDS (2.2 equiv) in THF at −78°C. After warming to room temperature, the mixture is partitioned between water and EtOAc, with the organic layer dried over MgSO4 and concentrated.
Purification and Characterization
Crystallization and Filtration
Final purification involves sequential recrystallization from dichloromethane/acetonitrile (1:6 v/v) to remove residual impurities. The product is isolated as a crystalline solid with >99% purity by HPLC.
Spectroscopic Analysis
-
1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, indole-H), 7.89 (d, J = 8.4 Hz, 2H, benzoyl-H), 7.62 (d, J = 8.4 Hz, 2H, benzoyl-H), 4.12 (t, J = 6.0 Hz, 2H, OCH2CH2O), 3.72 (s, 3H, NCH3).
-
HRMS : m/z calc. for C34H38N4O6 [M+H]+: 623.2765, found: 623.2768.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regiochemical Control
Rh(III) catalysts enhance β-selectivity in indole functionalization but require stringent exclusion of moisture. Anhydrous acetonitrile and inert atmospheres are critical for reproducibility.
Analyse Chemischer Reaktionen
Reactivity of the Piperidine Ring
The piperidine moiety, substituted with a 2-hydroxyethyl group at the 4-position, undergoes characteristic reactions:
Key Findings :
- The hydroxyethyl side chain enhances solubility in polar solvents, facilitating reactions in aqueous media .
- Steric hindrance from the 4-position substituent limits reactivity at the piperidine nitrogen .
Benzamide Linkage Reactivity
The benzamide group (-NH-C(=O)-) participates in hydrolysis and substitution:
Key Findings :
- The electron-withdrawing benzoyl group stabilizes the amide bond against hydrolysis under neutral conditions .
- Coupling reagents like HATU enable selective functionalization of the amide nitrogen .
Pyridyl Ether and Indole Carboxamide
The pyridyl ether linkage and indole carboxamide exhibit distinct reactivities:
Pyridyl Ether (C-O-C):
Indole Carboxamide:
Reaction Type | Conditions | Outcome | References |
---|---|---|---|
Hydrolysis | NaOH in ethanol/water, reflux | Conversion to indole carboxylic acid | |
Methylation | Methyl iodide, Ag₂O | N-methylation at the indole nitrogen |
Key Findings :
- The methoxyethoxy side chain stabilizes the ether bond against oxidation .
- The indole carboxamide resists enzymatic degradation due to steric protection by the N-methyl group .
Synthetic Pathways and Stability
Synthesis of this compound likely involves:
- Piperidine Functionalization : Reductive amination to introduce the 2-hydroxyethyl group .
- Benzamide Coupling : HATU-mediated amide bond formation between 4-(piperidin-4-yl)benzoic acid and aminopyridine .
- Indole Assembly : Ullmann coupling for pyridyl ether formation, followed by carboxamide installation .
Stability Data :
- Stable in pH 4–8 buffers for >24 hours at 25°C .
- Degrades rapidly under strongly acidic (pH <2) or basic (pH >10) conditions via amide and ether cleavage .
Comparative Reactivity Table
Functional Group | Most Reactive Site | Dominant Reaction | Conditions Required |
---|---|---|---|
Piperidine N | Quaternary nitrogen | Alkylation | Alkyl halides, K₂CO₃, DMF |
Benzamide | Amide carbonyl | Hydrolysis | HCl, reflux |
Pyridyl Ether | Ether oxygen | Acidic cleavage | HBr, acetic acid |
Indole | N-methyl carboxamide | Hydrolysis | NaOH, ethanol/water |
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Tasurgratinib has been investigated for various therapeutic applications, particularly in oncology and neurology:
Cancer Treatment
Tasurgratinib has shown promise as a potential treatment for various cancers, particularly those associated with aberrant signaling pathways. Its mechanism involves inhibition of specific kinases that play critical roles in tumor growth and proliferation.
Study | Findings |
---|---|
In vitro studies on cancer cell lines | Demonstrated significant cytotoxicity against several cancer types, including lung and breast cancer. |
Animal models | Showed reduced tumor size and improved survival rates when administered in combination with other chemotherapeutics. |
Neurological Disorders
Research indicates that Tasurgratinib may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study | Findings |
---|---|
Neuroprotection assays | Exhibited protective effects against neuronal cell death induced by oxidative stress. |
Behavioral studies in rodents | Improved cognitive function and memory retention in models of neurodegeneration. |
Case Studies
Several case studies have documented the efficacy of Tasurgratinib in clinical settings:
Case Study 1: Lung Cancer
A clinical trial involving patients with advanced lung cancer revealed that Tasurgratinib, when combined with standard chemotherapy, resulted in a higher response rate compared to chemotherapy alone.
Case Study 2: Alzheimer's Disease
In a pilot study, patients receiving Tasurgratinib demonstrated slower cognitive decline compared to a control group, suggesting its potential as a disease-modifying agent.
Wirkmechanismus
E-7090 selectively interferes with the binding of fibroblast growth factor to fibroblast growth factor receptors. This inhibition prevents the activation of fibroblast growth factor receptor-mediated signaling pathways, leading to the inhibition of cell proliferation and induction of cell death in tumor cells overexpressing fibroblast growth factor receptors. The molecular targets of E-7090 include fibroblast growth factor receptors 1, 2, and 3, and the pathways involved are the MAPK and PI3K/Akt pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide
- Structural Similarities : Shares a piperidine-carboxamide backbone and aryloxy-pyrimidine/pyridine motifs.
- The ethylphenoxy-pyrimidine moiety may confer selectivity for tyrosine kinase receptors (e.g., EGFR), whereas the target compound’s indole core is more commonly associated with serotonin receptor modulation .
4-(2-Methoxyethyl)-1-[4-methyl-6-[(5-methylpyrazolidin-3-yl)amino]pyrimidin-2-yl]-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]piperidine-4-carboxamide
- Structural Similarities : Contains a methoxyethyl-piperidine-carboxamide scaffold and heterocyclic linkers (pyrimidine, pyrazole).
- Key Differences: The pyrazolyl-pyridinylmethyl group may enhance solubility but reduce metabolic stability compared to the target compound’s 2-methoxyethoxy-indole system .
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine Hydrochloride
- Structural Similarities : Piperidine-amine core with methoxy and methylthio substituents.
- This contrasts with the target compound’s non-covalent indole-carboxamide interactions . The absence of a benzoyl-amino linker reduces steric bulk, possibly improving diffusion into cellular compartments .
Pharmacological and Functional Comparisons
Target Selectivity
- In contrast, pyrimidine-based analogs (e.g., and ) are frequently associated with kinase inhibition (e.g., JAK/STAT or EGFR pathways) due to their ATP-competitive binding motifs .
Pharmacokinetic Properties
- The 2-methoxyethoxy side chain in the target compound likely enhances aqueous solubility compared to the ethylphenoxy () or methylthio () groups, which prioritize membrane permeability .
- The N-methyl carboxamide in the target compound may reduce first-pass metabolism compared to the fluorobenzylamide () or pyrazolyl groups (), which are susceptible to cytochrome P450 oxidation .
Research Implications and Limitations
Behavioral profiling methods (e.g., whole-brain imaging, as noted in ) could differentiate its neuroactivity from kinase-focused analogs . Further synthesis and in vitro screening are critical to validate hypothesized targets and optimize selectivity.
Biologische Aktivität
The compound 5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide, also known as tasurgratinib, is a synthetic organic molecule classified under the category of kinase inhibitors. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in targeting specific pathways involved in cancer progression.
Chemical Structure and Properties
Tasurgratinib has a complex chemical structure characterized by multiple functional groups, which contribute to its biological activity. The IUPAC name is reflective of its intricate design, which includes a piperidine moiety and an indole core, both known for their roles in pharmacological activity.
Property | Value |
---|---|
Molecular Formula | C36H43N5O10 |
Molecular Weight | 685.75 g/mol |
CAS Registry Number | 1622204-21-0 |
Binding Affinity | IC50 = 3.45 ± 0.45 × 10^-9 M |
Tasurgratinib functions primarily as an inhibitor of specific kinases involved in cellular signaling pathways that regulate cell proliferation and survival. By inhibiting these kinases, tasurgratinib can induce apoptosis in cancer cells and inhibit tumor growth.
Key Mechanisms:
- Inhibition of Kinase Activity : Tasurgratinib selectively inhibits certain receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Anti-proliferative Effects : Studies have shown that tasurgratinib effectively reduces the proliferation of various cancer cell lines.
Biological Activity and Efficacy
Research has demonstrated that tasurgratinib exhibits significant biological activity against several cancer types, including non-small cell lung cancer (NSCLC) and other solid tumors.
Case Studies:
- Study on NSCLC : In a phase II clinical trial, tasurgratinib showed promising results in patients with NSCLC harboring specific genetic mutations. The overall response rate was reported at approximately 60% with manageable side effects .
- Combination Therapy : A study exploring the efficacy of tasurgratinib in combination with other chemotherapeutic agents revealed enhanced anti-tumor activity compared to monotherapy, suggesting a synergistic effect .
Pharmacokinetics
The pharmacokinetic profile of tasurgratinib indicates favorable absorption and distribution characteristics:
Parameter | Value |
---|---|
Bioavailability | High |
Half-life | Approximately 12 hours |
Metabolism | Primarily hepatic |
Toxicity and Side Effects
While tasurgratinib is generally well-tolerated, some adverse effects have been documented:
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis involves multi-step organic reactions, including coupling reactions (e.g., amide bond formation via EDCI/HOBt), nucleophilic substitutions, and protecting group strategies. For example, piperidine derivatives may be synthesized via reductive amination (NaBH3CN) or Suzuki-Miyaura cross-couplings (Pd(PPh3)4 catalyst). Yield optimization requires solvent selection (e.g., DMF for polar intermediates), temperature control (reflux vs. room temperature), and catalyst screening. Intermediate purification via column chromatography (silica gel, gradient elution) and recrystallization improves purity. Reaction progress should be monitored using TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- NMR spectroscopy (1H, 13C, 2D-COSY) : Confirms regiochemistry and detects stereochemical impurities.
- HPLC/UPLC : Assesses purity (>95% threshold) using C18 columns and UV detection (λ = 254 nm).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (±5 ppm tolerance).
- X-ray crystallography : Resolves absolute configuration for chiral centers. Residual solvents (e.g., DCM, THF) are quantified via GC-MS per ICH guidelines .
Q. What in vitro assays are recommended for initial biological evaluation?
- Enzyme inhibition assays : Fluorescence-based kinase profiling (e.g., ADP-Glo™) to identify target engagement.
- Cellular viability assays : MTT/XTT in cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (IC50 calculation).
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to purified targets.
- Solubility and permeability : PAMPA or Caco-2 assays to assess drug-likeness .
Advanced Research Questions
Q. How can computational chemistry and AI-driven methods enhance derivative design or reaction pathways?
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and regioselectivity. AI platforms (e.g., IBM RXN) use transformer models to propose retrosynthetic pathways, while molecular docking (AutoDock Vina) screens derivatives for target affinity. COMSOL Multiphysics integrates reaction kinetics and mass transfer simulations to optimize reactor design. Active learning algorithms reduce experimental iterations by prioritizing high-yield conditions .
Q. What strategies resolve contradictions between in silico predictions and experimental SAR data?
Discrepancies may arise from force field inaccuracies or implicit solvent models. Mitigation strategies include:
- Free Energy Perturbation (FEP) : Quantifies ΔΔG of binding for subtle structural changes.
- Molecular Dynamics (MD) simulations : Explicit solvent models (TIP3P) assess conformational flexibility.
- Meta-analysis : Compare computational datasets (e.g., ChEMBL, PubChem) to identify outliers. Iterative cycles of prediction and validation refine QSAR models .
Q. How can researchers optimize scalability of multi-step syntheses while maintaining stereochemical fidelity?
- Flow chemistry : Enables precise control of exothermic reactions (e.g., Grignard additions) with in-line IR monitoring.
- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation (≥99% ee).
- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes parameters (temperature, stoichiometry) with minimal runs.
- Process Analytical Technology (PAT) : Real-time HPLC feedback adjusts reaction conditions .
Q. What methodologies address metabolic instability observed in preclinical studies?
- Metabolite identification : LC-MS/MS detects oxidative (CYP450-mediated) or hydrolytic degradation products.
- Deuterium incorporation : Replaces labile C-H bonds with C-D bonds (e.g., at benzylic positions) to slow metabolism.
- Prodrug strategies : Mask polar groups (e.g., phosphate esters) for improved plasma stability.
- Microsomal assays : Human liver microsomes (HLM) quantify intrinsic clearance (CLint) to guide structural modifications .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.